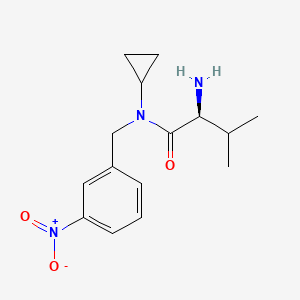

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide

Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide is a chiral amide compound characterized by a cyclopropyl group attached to the amide nitrogen and a 3-nitrobenzyl substituent. Its molecular formula is C₁₆H₂₁N₃O₃, with a molecular weight of 314.35 g/mol (CAS: 1353996-75-4) . This compound is part of a broader class of amides investigated for applications in pharmaceuticals and organic synthesis due to their structural versatility .

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-10(2)14(16)15(19)17(12-6-7-12)9-11-4-3-5-13(8-11)18(20)21/h3-5,8,10,12,14H,6-7,9,16H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYHQLAEVZZZLU-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide, with the molecular formula and a molecular weight of approximately 291.35 g/mol, is a synthetic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, an amino group, and a nitrophenyl moiety. Such structural characteristics are significant as they influence the compound's interaction with biological targets, enhancing its potential efficacy in various therapeutic contexts.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 291.35 g/mol |

| CAS Number | 1354007-99-0 |

Research indicates that this compound may exhibit antimicrobial and anticancer properties. The proposed mechanism involves interaction with specific enzymes or receptors, modulating their activity to exert biological effects.

- Antimicrobial Activity : Nitro compounds, including this one, have been shown to possess broad-spectrum antimicrobial properties. They can inhibit bacterial growth by disrupting essential cellular processes .

- Anticancer Potential : Preliminary studies suggest that this compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Effects

In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains. For example:

- Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Results : The compound showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain.

Anticancer Studies

Case studies involving different cancer cell lines have indicated that the compound may inhibit tumor growth:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings : The compound induced apoptosis in a concentration-dependent manner, with IC50 values ranging from 20 to 40 µM.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide | Contains a nitro group; potential for different activity profiles | |

| N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide | Known for antifungal activity; different pharmacological properties |

Comparison with Similar Compounds

Substituent Variations on the Benzyl Ring

The benzyl ring substituent significantly impacts electronic and steric properties. Key analogues include:

Key Trends :

Variations in N-Substituents

The cyclopropyl group on the amide nitrogen distinguishes the target compound from analogues with bulkier or flexible substituents:

Key Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.